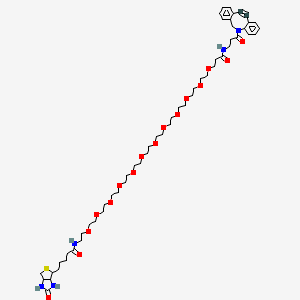

DBCO-NH-PEG12-Biotin

Description

DBCO-NH-PEG12-Biotin is a trifunctional molecule comprising three key components:

- DBCO (Dibenzocyclooctyne): A strained alkyne enabling bioorthogonal "click chemistry" with azide-functionalized molecules, ensuring rapid and specific conjugation under physiological conditions .

- PEG12 (12-unit polyethylene glycol): A hydrophilic spacer enhancing solubility, reducing steric hindrance, and improving biocompatibility. PEG12’s length (~48 ethylene oxide units) balances flexibility and molecular size .

- Biotin: A high-affinity ligand for streptavidin/avidin systems, facilitating detection, purification, and immobilization of biomolecules .

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H83N5O16S/c61-51(12-6-5-11-50-54-48(44-77-50)58-55(64)59-54)57-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-16-52(62)56-17-15-53(63)60-43-47-9-2-1-7-45(47)13-14-46-8-3-4-10-49(46)60/h1-4,7-10,48,50,54H,5-6,11-12,15-44H2,(H,56,62)(H,57,61)(H2,58,59,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBHXHXUJIVMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H83N5O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1102.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Biotin with PEG12 Spacer

Biotin is first functionalized with a PEG12 spacer to improve hydrophilicity and reduce steric hindrance. Thermo Fisher’s EZ-Link NHS-PEG12-Biotin protocol illustrates this step, where biotin is activated as an NHS ester for amine coupling. The PEG12 spacer is introduced via solid-phase synthesis, ensuring a discrete 40-atom chain (46.3 Å) with minimal polydispersity. Critical parameters include:

Introduction of the DBCO Group

The DBCO moiety is conjugated to the PEG12-biotin intermediate via a primary amine (-NH2) linker. Vector Laboratories’ Biotin-dPEG12-DBCO employs strain-promoted azide-alkyne cycloaddition (SPAAC) compatibility, where the DBCO group is pre-activated for azide reactions. Key steps include:

Final Product Characterization

Analytical validation ensures structural integrity and functionality:

-

Mass spectrometry : Molecular weight confirmation (C₅₅H₈₃N₅O₁₆S, MW 1102.34).

-

HPLC : Retention time consistency and absence of unreacted intermediates.

-

Functional testing : Streptavidin binding assays and azide reactivity checks via model conjugations.

Reaction Optimization and Critical Parameters

Successful preparation of this compound requires stringent control over reaction conditions to balance efficiency and stability.

Solvent and Temperature Effects

Molar Excess and Labeling Efficiency

Studies on DNA-biotinylation demonstrate that 50% substitution of dTTP with biotin-/DBCO-dUTP in PCR achieves maximal labeling without inhibiting polymerase activity. For protein labeling, a 5–20-fold molar excess of this compound over target protein is recommended, adjustable based on protein concentration:

Applications in Bioconjugation and Single-Molecule Studies

This compound’s dual functionality enables diverse applications, validated by recent research:

Protein and Cell Surface Labeling

Single-Molecule Force Spectroscopy

In magnetic tweezer assays, DBCO-azide linkages withstand forces >100 pN, outperforming streptavidin-biotin bonds (50–200 pN). This stability enables precise DNA mechanics studies, such as nucleosome remodeling.

Challenges and Troubleshooting

Hydrolysis of Reactive Groups

The NHS ester in intermediate products hydrolyzes rapidly in aqueous buffers, necessitating anhydrous conditions during synthesis. Similarly, DBCO reacts with ambient moisture, requiring septa-sealed vials for stock solutions.

Chemical Reactions Analysis

Types of Reactions: DBCO-NH-PEG12-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly specific and efficient, forming stable triazole linkages with azide-labeled molecules .

Common Reagents and Conditions: The SPAAC reaction between this compound and azide-labeled molecules typically occurs under mild conditions, without the need for a catalyst. The reaction is performed in aqueous or organic solvents, depending on the solubility of the reactants .

Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole-linked conjugate. This product retains the functional properties of both the this compound and the azide-labeled molecule, making it useful for various bioconjugation applications .

Scientific Research Applications

Bioorthogonal Click Chemistry

Overview : DBCO-NH-PEG12-Biotin enables copper-free click chemistry through strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for selective labeling without interfering with biological systems.

Applications :

- Site-Specific Labeling : This compound is utilized to attach various labels or probes (e.g., fluorescent dyes) to azide-functionalized biomolecules, crucial for studying biomolecular interactions and cellular processes .

- Drug Delivery Systems : this compound can conjugate therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects in drug delivery applications .

Protein Engineering

Overview : The compound is instrumental in protein modification, enabling researchers to study protein dynamics and interactions.

Applications :

- Protein Conjugation : this compound allows for the attachment of functional groups to proteins, facilitating the creation of stable protein conjugates for structural and functional studies .

- Antibody Labeling : Case studies have demonstrated its effectiveness in labeling antibodies for enhanced imaging and tracking in cellular assays .

Biomedical Research

Overview : The compound plays a significant role in various biomedical applications, particularly in imaging and diagnostics.

Applications :

- Imaging Techniques : this compound is used for tagging biological molecules with imaging agents, aiding in the visualization of cellular processes both in vitro and in vivo .

- Diagnostic Assays : It is employed in diagnostic tools where precise conjugation is essential for accurate detection and measurement of biomolecules .

Material Science

Overview : The compound's properties make it suitable for modifying materials at the nanoscale.

Applications :

- Surface Functionalization : this compound can functionalize surfaces of nanoparticles or substrates, improving their biocompatibility and solubility while allowing further modifications with azide-containing compounds .

- Polymer Chemistry : It can be incorporated into polymers to create materials with tailored properties for specific applications in drug delivery or biosensing .

Case Studies

Mechanism of Action

The mechanism of action of DBCO-NH-PEG12-Biotin involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-labeled molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes . The PEG12 spacer enhances the solubility and reduces steric hindrance, allowing for efficient bioconjugation .

Comparison with Similar Compounds

Key Specifications :

- Molecular Weight : ~1102.34 g/mol .

- Purity : ≥95% (typical for research-grade reagents) .

- Applications : Protein labeling, drug delivery, bioimaging, and surface functionalization .

Structural and Functional Variations

The primary differences among DBCO-PEG-Biotin analogs lie in PEG chain length , linker chemistry , and biotin derivatives . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Performance Metrics

Solubility and Stability

- PEG Length Impact :

- Linker Chemistry : Amide (NHCO) linkers in DBCO-NHCO-PEG2-Biotin enhance hydrolytic stability compared to amine (NH) linkers .

Binding Efficiency

- Steric Effects : PEG12’s length minimizes steric interference in streptavidin-biotin binding, whereas PEG4 may restrict access to deep binding pockets .

- Biotin Derivatives : Desthiobiotin (weaker affinity) enables elution under mild conditions, unlike irreversible biotin-streptavidin binding .

Cost and Availability

- This compound is the most expensive (~$1102.34/g) due to its extended PEG synthesis .

- PEG4 and PEG6 analogs are 20–30% cheaper, making them cost-effective for high-throughput screens .

Application-Specific Suitability

Table 2: Preferred Compounds by Application

| Application | Recommended Compound | Rationale |

|---|---|---|

| In Vivo Drug Delivery | This compound | Long PEG ensures stealth and prolonged circulation. |

| Microscopy/Imaging | Biotin-PEG8-DBCO | High purity (≥98%) reduces background noise. |

| Reversible Binding | DBCO-PEG4-Desthiobiotin | Desthiobiotin enables gentle elution from streptavidin resins. |

| Compact Conjugates | DBCO-NHCO-PEG2-Biotin | Short PEG and stable amide linker suit sterically constrained systems. |

Biological Activity

DBCO-NH-PEG12-Biotin is a biotinylation reagent that plays a significant role in the field of chemical biology, particularly in bioconjugation and protein labeling. This compound is characterized by its ability to facilitate copper-free click chemistry reactions, specifically through the strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism. The following sections will detail its biological activity, applications, and relevant research findings.

Structure and Properties

Chemical Composition : this compound consists of a dibenzylcyclooctyne (DBCO) moiety linked to a biotin group via a 12-unit polyethylene glycol (PEG) spacer. This structure enhances solubility and facilitates efficient reactions with azide-containing biomolecules.

Key Features :

- Bioorthogonal Reaction : The DBCO group reacts selectively with azides to form stable triazole linkages without the need for copper, thus preventing potential cytotoxicity associated with metal catalysts .

- Increased Solubility : The PEG spacer improves water solubility, minimizing aggregation issues common with hydrophobic biotin derivatives .

- Irreversibility : The formed triazole linkage is stable and irreversible, which is crucial for long-term labeling applications .

Biological Activity

This compound exhibits several biological activities that make it valuable in various research applications:

- Protein Labeling : It allows for the specific labeling of proteins that contain azide groups. This specificity is critical for studying protein interactions and dynamics in biological systems.

- Cell Surface Modification : The compound can be used to modify cell surfaces for targeted drug delivery or imaging applications, leveraging its ability to conjugate with azide-tagged molecules on cell membranes .

- Drug Delivery Systems : The bioorthogonal nature of this compound enables the development of advanced drug delivery systems where drugs can be attached to targeting moieties without interfering with their biological activity .

Case Studies

- In Vitro Labeling Efficiency : In a study examining the efficiency of this compound for labeling proteins, researchers found that it successfully labeled azide-modified proteins with high specificity and minimal background noise. This was demonstrated through fluorescence microscopy, where labeled proteins showed clear localization in cellular compartments .

- In Vivo Applications : Another study explored the use of this compound in vivo, where it was used to label proteins in live animal models. The results indicated effective biotinylation of target proteins, allowing for subsequent detection using streptavidin-based assays. This approach facilitated the visualization of protein distribution in tissues without significant toxicity .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other biotinylation reagents:

| Property/Feature | This compound | Conventional Biotin Reagents |

|---|---|---|

| Reaction Type | Copper-free click | Copper-catalyzed |

| Solubility | High (due to PEG) | Variable |

| Stability of Linkage | Irreversible | Often reversible |

| Specificity | High (to azides) | Moderate |

| Applications | Protein labeling, drug delivery | General biotinylation |

Q & A

Q. What is the structural composition of DBCO-NH-PEG12-Biotin, and how do its components contribute to its functionality?

this compound comprises three key elements:

- DBCO (Dibenzocyclooctyne) : Enables copper-free click chemistry via strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules, ensuring rapid and bioorthogonal conjugation .

- PEG12 (12-unit polyethylene glycol) : Enhances solubility, reduces non-specific binding, and improves biocompatibility. The 12-unit chain balances steric flexibility and molecular spacing for efficient target binding .

- Biotin : Facilitates high-affinity streptavidin/avidin interactions for downstream detection (e.g., ELISA, fluorescence microscopy) .

Methodological Note : When designing experiments, ensure the PEG chain length aligns with steric requirements of the target molecule. For example, shorter PEG chains (e.g., PEG4) may improve binding kinetics in dense molecular environments .

Q. What are the primary research applications of this compound in academic settings?

Key applications include:

- Biomolecule Labeling : Conjugation with azide-modified proteins, nucleic acids, or glycans for tracking and purification .

- Surface Functionalization : Immobilization of biomolecules on azide-coated substrates (e.g., biosensors, microarrays) .

- Drug Delivery Systems : Biotin-streptavidin interactions enable controlled release mechanisms in nanoparticle-based therapies .

Protocol Tip : For protein labeling, optimize molar ratios (e.g., 1:1.5 target:this compound) and reaction time (30–60 minutes at 4°C) to minimize aggregation .

Q. How should this compound be stored and handled to maintain stability?

- Storage : Aliquot and store at -20°C in anhydrous DMSO or DMF to prevent hydrolysis. Avoid freeze-thaw cycles .

- Handling : Protect from light and moisture; use under inert gas (e.g., nitrogen) for long-term solubility in organic solvents .

Q. What is a standard protocol for conjugating this compound to azide-functionalized molecules?

- Step 1 : Dissolve this compound in DMSO (1–5 mM).

- Step 2 : Mix with azide-containing target (1:1 molar ratio) in PBS (pH 7.4).

- Step 3 : Incubate at 25°C for 1–2 hours.

- Validation : Confirm conjugation via HPLC or streptavidin-coated magnetic bead pull-down assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound conjugation in complex biological systems (e.g., live cells)?

- Solubility Challenges : Use co-solvents (e.g., 10% DMSO in PBS) to improve aqueous solubility without compromising cell viability .

- Kinetic Monitoring : Employ fluorescence quenching assays (e.g., using azide-modified fluorophores) to quantify reaction efficiency in real time .

- Temperature Optimization : Lower temperatures (4°C) reduce non-specific binding in cellular environments .

Q. What strategies mitigate non-specific binding of this compound in heterogeneous samples?

- Blocking Agents : Pre-treat samples with BSA (1–5%) or casein to minimize streptavidin-biotin background noise .

- PEG Length Adjustment : Substitute PEG12 with shorter/longer PEG chains to alter hydrophilicity and steric shielding .

- Post-Conjugation Washes : Use stringent buffers (e.g., 0.1% Tween-20 in PBS) to remove unreacted biotin .

Q. How can conjugation efficiency be quantified when using this compound?

- Mass Spectrometry : Detect mass shifts corresponding to biotin-PEG12-DBCO adducts .

- Streptavidin Bead Assays : Measure bound vs. unbound target using spectrophotometry or flow cytometry .

- Fluorescence Resonance Energy Transfer (FRET) : Pair this compound with azide-linked fluorophores to monitor reaction completion .

Q. What are the limitations of this compound in multiplexed experimental setups?

- Cross-Reactivity : Avoid simultaneous use of other biotinylated reagents; instead, employ orthogonal tagging systems (e.g., SNAP-tags) .

- Signal Dilution : In multi-step assays, optimize biotin:streptavidin ratios to prevent saturation (e.g., ≤4 biotin sites per streptavidin tetramer) .

Q. How can researchers troubleshoot low conjugation yields in this compound experiments?

- Azide Availability : Confirm azide density on targets via FTIR or X-ray photoelectron spectroscopy (XPS) .

- Reagent Purity : Analyze this compound by NMR or MALDI-TOF to rule out degradation .

- pH Adjustment : Perform reactions at pH 6.5–8.0 to balance DBCO reactivity and biomolecule stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.